4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a carboxylic acid functional group. It is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Chlorine Atom: Chlorination of the thiazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Protection of the Amino Group: The amino group is protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines, typically under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reactions: Carbodiimides like EDCI or DCC are used in the presence of a base to facilitate amide bond formation.
Major Products Formed
Substitution Reactions: Products include substituted thiazoles with various functional groups replacing the chlorine atom.
Deprotection Reactions: The major product is the free amine derivative of the thiazole.
Coupling Reactions: Amide derivatives are formed when the carboxylic acid group reacts with amines.
Scientific Research Applications
4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chlorine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions, while the Boc-protected amino group can be deprotected to reveal a reactive amine.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorothiazole: Lacks the Boc protecting group and carboxylic acid functionality.
4-Chloro-2-methylthiazole: Contains a methyl group instead of the Boc-protected amino group.
5-Carboxy-2-chlorothiazole: Similar structure but lacks the Boc protecting group.
Uniqueness
4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection. The combination of the chlorine atom and carboxylic acid group also offers versatile reactivity, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c1-9(2,3)16-8(15)12-5-4(6(13)14)17-7(10)11-5/h1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXUWYNDLVHIKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=N1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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